molecular formula C14H16BrN5O3S2 B2798602 1-((1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034545-93-0

1-((1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2798602
CAS RN: 2034545-93-0
M. Wt: 446.34
InChI Key: ILUXQXPLUCZBEY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromothiophene, a sulfonyl group, an azetidine, a 1,2,3-triazole, and a pyrrolidin-2-one . Each of these functional groups contributes to the overall properties and reactivity of the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular formula of this compound is C14H16BrN5O3S2, and its molecular weight is 446.34. The presence of multiple heterocycles (azetidine, triazole, and pyrrolidinone) in the molecule suggests that it could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromine atom on the thiophene ring could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a sulfonyl group and several nitrogen-containing heterocycles could make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of azetidine-based sulfonyl derivatives, including those similar to the compound , have been extensively studied. For instance, Shah et al. (2014) synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, showcasing their methodological approach to creating structurally complex molecules with potential biological activities (Shailesh H. Shah et al., 2014). These compounds were evaluated for their antibacterial and antifungal activities, suggesting a broader interest in the medicinal chemistry community for such structures.

Biological Activities

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of compounds with azetidine and sulfonyl groups. The study by Shah et al. indicates that azetidin-2-one derivatives exhibit significant antimicrobial properties, which are crucial for developing new therapeutic agents (Shailesh H. Shah et al., 2014). This aligns with the ongoing search for novel antimicrobials in response to increasing antibiotic resistance.

Enzyme Inhibition

Compounds with 1,2,3-triazole motifs, closely related to the chemical structure in focus, have been investigated for their ability to inhibit specific enzymes. Jiang and Hansen (2011) explored isatin 1,2,3-triazoles as potent inhibitors against caspase-3, showing that structural elements similar to those in the target compound can lead to significant biological activities (Yang Jiang & Trond Vidar Hansen, 2011). This suggests potential applications in drug discovery, particularly in the development of treatments for conditions involving caspase-3, such as apoptosis-related diseases.

Herbicidal and Pesticidal Applications

Compounds incorporating azetidine, sulfonyl, and triazole groups have also been evaluated for their herbicidal and pesticidal activities. For example, Moran (2003) discussed the preparation of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with excellent herbicidal activity (M. Moran, 2003). This underscores the potential agricultural applications of such molecules, providing a foundation for developing new agrochemicals.

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Further studies could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

1-[[1-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O3S2/c15-12-3-4-14(24-12)25(22,23)19-8-11(9-19)20-7-10(16-17-20)6-18-5-1-2-13(18)21/h3-4,7,11H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUXQXPLUCZBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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